molecular formula C26H22F3NO4 B8098511 Fmoc-4-trifluoromethyl-D-homophenylalanine

Fmoc-4-trifluoromethyl-D-homophenylalanine

Cat. No.: B8098511
M. Wt: 469.5 g/mol
InChI Key: WSAZRJANUJZPLG-HSZRJFAPSA-N
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Description

Fmoc-4-trifluoromethyl-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a homophenylalanine backbone. This compound is primarily used in peptide synthesis due to its unique structural properties, which can influence the biological activity and stability of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-trifluoromethyl-D-homophenylalanine typically involves several key steps:

  • Fmoc Protection: : The amino group of 4-trifluoromethyl-D-homophenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Fmoc-4-trifluoromethyl-D-homophenylalanine can undergo oxidation reactions, particularly at the aromatic ring or the trifluoromethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can target the carbonyl groups or the aromatic ring, using reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-4-trifluoromethyl-D-homophenylalanine is used in the synthesis of peptides and peptidomimetics. Its unique structural features can enhance the stability and activity of synthetic peptides, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is utilized to study protein-protein interactions and enzyme mechanisms. Its incorporation into peptides can help elucidate the role of specific amino acid residues in biological processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Modified peptides containing this compound may exhibit improved pharmacokinetic properties, such as increased stability and bioavailability.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in drug delivery systems and biomaterials.

Mechanism of Action

The mechanism by which Fmoc-4-trifluoromethyl-D-homophenylalanine exerts its effects is primarily through its incorporation into peptides. The trifluoromethyl group can enhance the hydrophobicity and stability of peptides, while the Fmoc group facilitates peptide synthesis by protecting the amino group during coupling reactions. The homophenylalanine backbone can influence the conformation and activity of the resulting peptides, affecting their interaction with molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-4-trifluoromethyl-L-homophenylalanine: The L-enantiomer of the compound, which may exhibit different biological activities and properties.

    Fmoc-4-methyl-D-homophenylalanine: A similar compound with a methyl group instead of a trifluoromethyl group, affecting its hydrophobicity and reactivity.

    Fmoc-D-homophenylalanine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

Uniqueness

Fmoc-4-trifluoromethyl-D-homophenylalanine is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to similar compounds. This group enhances the compound’s hydrophobicity, stability, and potential interactions with biological targets, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAZRJANUJZPLG-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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